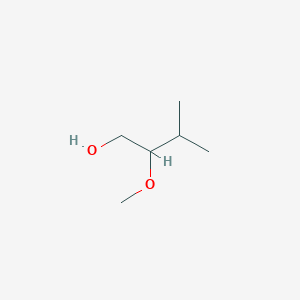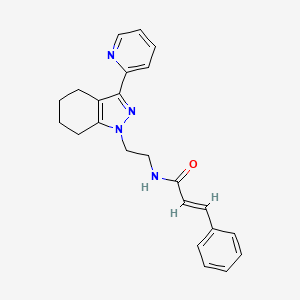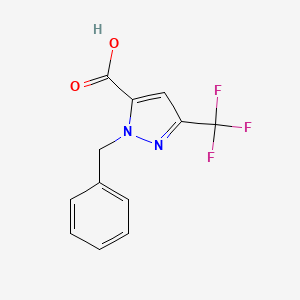
2-Methoxy-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methylbutan-1-ol is an organic compound with the molecular formula C6H14O2. It is a clear, colorless liquid that is completely soluble in water and has a mild odor. This compound is commonly used as a solvent in various industrial applications due to its low toxicity and ready biodegradability .
Mechanism of Action
Target of Action
It is known that this compound is widely used as a solvent for paints, inks, and fragrances . Therefore, it can be inferred that its targets might be related to these applications.
Mode of Action
The mode of action of 2-Methoxy-3-methylbutan-1-ol involves its interaction with other compounds in the environment. For instance, it has been reported that the kinetics of the reaction of this compound with OH radicals has been studied using a relative rate method . This suggests that the compound may interact with radicals in its environment, leading to changes in the radicals or the compound itself.
Biochemical Pathways
It has been identified as an oxidation product of dyes such as methyl yellow, methyl red, and methyl orange
Result of Action
It has been identified as an oxidation product of certain dyes , suggesting that it may contribute to the degradation of these compounds at the molecular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reaction with OH radicals suggests that its activity may be affected by the presence of these radicals in the environment . Additionally, its use as a solvent suggests that it may interact with a wide range of other compounds, potentially affecting its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known to react with OH radicals
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their consequences are not yet fully known.
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-methylbutan-1-ol vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methylbutan-1-ol can be synthesized through the methylation of acetoin with dimethyl carbonate in a one-step process. This method is considered sustainable due to its improved process mass intensity and atom economy .
Industrial Production Methods: In industrial settings, this compound is produced by Kuraray and other chemical manufacturers. The production process involves the reaction of 3-methyl-3-buten-1-ol with methanol in the presence of a catalyst .
Types of Reactions:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can undergo reduction reactions to form various alcohol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Strong nucleophiles such as sodium hydride or sodium amide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted alcohols with different functional groups.
Scientific Research Applications
2-Methoxy-3-methylbutan-1-ol is widely used in scientific research and industrial applications:
Chemistry: It is used as a solvent for paints, inks, and fragrances.
Biology: It is employed in the preparation of various biological reagents and buffers.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is a raw material for the production of industrial detergents and cleaning agents.
Comparison with Similar Compounds
Isoamyl Alcohol (3-Methylbutan-1-ol): Similar in structure but differs in the position of the methoxy group.
2-Methyl-1-butanol: Another isomer with a different arrangement of the carbon chain.
Ethylene Glycol Monobutyl Ether: An isomer used as a solvent in similar applications.
Uniqueness: 2-Methoxy-3-methylbutan-1-ol is unique due to its combination of low toxicity, ready biodegradability, and effective solvent properties. Its ability to participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-methoxy-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)6(4-7)8-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSOZTQTGNCDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2526229.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)
![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2526231.png)
![4-ethyl-2,3-dioxo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2526233.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepine-2-carboxylic acid](/img/structure/B2526236.png)

